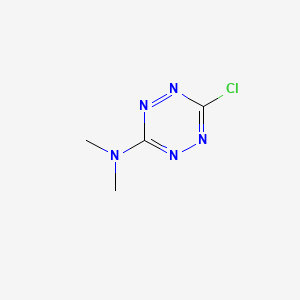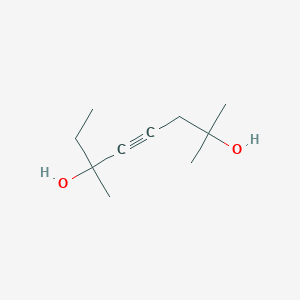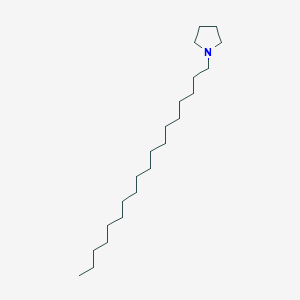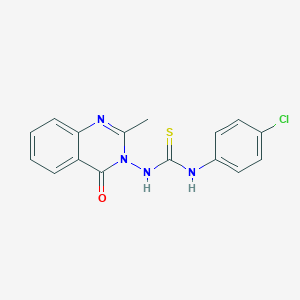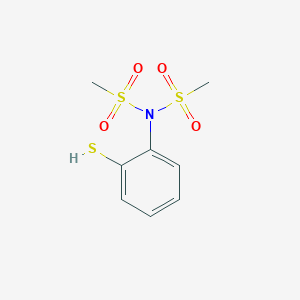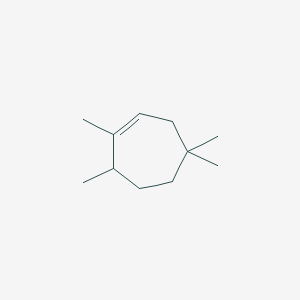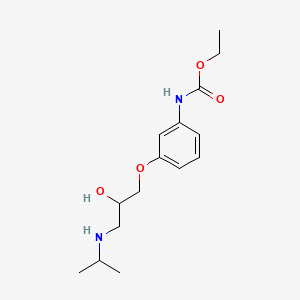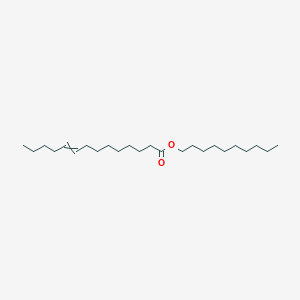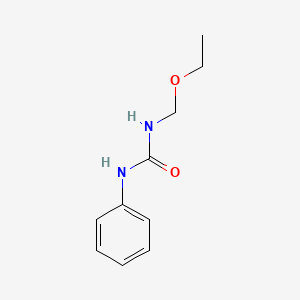
Urea, N-(ethoxymethyl)-N'-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N-(ethoxymethyl)-N’-phenyl-: is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of an ethoxymethyl group attached to one nitrogen atom and a phenyl group attached to the other nitrogen atom of the urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Urea, N-(ethoxymethyl)-N’-phenyl- typically involves the reaction of ethoxymethyl isocyanate with aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{Ethoxymethyl isocyanate} + \text{Aniline} \rightarrow \text{Urea, N-(ethoxymethyl)-N’-phenyl-} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Urea, N-(ethoxymethyl)-N’-phenyl- can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The ethoxymethyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of the urea compound.
Reduction: Amine derivatives.
Substitution: Substituted urea derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: Urea, N-(ethoxymethyl)-N’-phenyl- is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and as an intermediate in various chemical reactions.
Biology: In biological research, this compound may be used to study enzyme interactions and protein modifications. Its unique structure allows it to interact with specific biological targets.
Medicine: Potential applications in medicine include its use as a precursor for the synthesis of pharmaceutical compounds. It may also be investigated for its therapeutic properties.
Industry: In the industrial sector, Urea, N-(ethoxymethyl)-N’-phenyl- can be used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of Urea, N-(ethoxymethyl)-N’-phenyl- involves its interaction with specific molecular targets. The ethoxymethyl and phenyl groups contribute to its binding affinity and specificity. The compound may act by inhibiting or activating certain enzymes or receptors, leading to its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
- Urea, N-(methoxymethyl)-N’-phenyl-
- Urea, N-(ethoxymethyl)-N’-methyl-
- Urea, N-(ethoxymethyl)-N’-benzyl-
Comparison: Compared to similar compounds, Urea, N-(ethoxymethyl)-N’-phenyl- exhibits unique properties due to the presence of both ethoxymethyl and phenyl groups. These groups influence its reactivity, binding affinity, and potential applications. The specific combination of functional groups makes it distinct from other urea derivatives.
Propriétés
Numéro CAS |
96236-74-7 |
|---|---|
Formule moléculaire |
C10H14N2O2 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
1-(ethoxymethyl)-3-phenylurea |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-8-11-10(13)12-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,11,12,13) |
Clé InChI |
UULIDTWMMQWWIC-UHFFFAOYSA-N |
SMILES canonique |
CCOCNC(=O)NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[Dichloro(fluoro)methyl][bis(trifluoromethyl)]phosphane](/img/structure/B14342166.png)

![3-[(Naphthalen-1-yl)oxy]propane-1-thiol](/img/structure/B14342182.png)
